2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-18(22)12-19/h3-7,14,16-17H,8-13,19H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYZWFWZEROSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly in relation to opioid receptors and other biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 302.41 g/mol
The compound features an amino group, a cyclohexyl moiety, and a benzyl-isopropyl amino group, which contribute to its unique biological interactions.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The benzyl-isopropyl-amino group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The acetamide moiety also plays a role in modulating receptor activity, leading to various biological effects.
Biological Activity
Research indicates that this compound may exhibit significant biological activities:
- Opioid Receptor Affinity : The compound has shown affinity towards μ-opioid receptors and ORL-1 receptors, suggesting potential applications in pain management and analgesic development .
- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to it have demonstrated potent activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Cytotoxicity Evaluation :
-
Mechanistic Insights :
- Interaction studies revealed that the compound could undergo hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. This behavior is typical for amides and may influence its biological activity through metabolic pathways.
- Pharmacological Applications :
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Cyclohexyl vs. Aromatic Rings : The target compound’s cyclohexyl group may confer conformational flexibility and improved lipid solubility compared to rigid aromatic systems (e.g., thiazole or nitrophenyl derivatives). However, steric hindrance from the benzyl-isopropyl group could limit binding to flat enzymatic pockets .
Physicochemical Properties
- Hydrogen Bonding : N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide forms intermolecular N–H⋯O bonds, stabilizing its crystal structure . The target compound’s benzyl-isopropyl group may disrupt such interactions, reducing crystallinity and affecting solubility.
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A widely adopted strategy involves reductive amination of 4-aminocyclohexanone with benzyl-isopropyl amine.
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Reaction Conditions :
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4-Aminocyclohexanone (1.0 eq), benzyl-isopropyl amine (1.2 eq), and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 h.
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Yield : 78% (after column chromatography).
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Mechanism : The ketone undergoes imine formation with the amine, followed by selective reduction to the secondary amine.
Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₃CN | 78 |
| NaBH(OAc)₃ | 65 | |
| Solvent | MeOH | 78 |
| THF | 52 | |
| Temperature (°C) | 25 | 78 |
| 40 | 70 |
Catalytic Hydrogenation of Nitro Precursors
Alternative routes employ nitrocyclohexane derivatives, which are hydrogenated to the corresponding amine.
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Substrate : 4-Nitro-N-(benzyl-isopropyl)-cyclohexane.
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Catalyst : Raney Nickel (5 wt%) in tetrahydrofuran (THF) under 1 atm H₂.
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Conditions : 20°C, 16 h.
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Yield : 92% (post-filtration and solvent evaporation).
Acylation of Cyclohexylamine Intermediate
Nucleophilic Substitution with Chloroacetamide
Intermediate A is acylated using 2-chloroacetamide under basic conditions.
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Reagents :
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4-(Benzyl-isopropyl-amino)-cyclohexylamine (1.0 eq), 2-chloroacetamide (1.1 eq), potassium carbonate (2.0 eq).
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Solvent System : Anhydrous dimethylformamide (DMF) at 80°C for 8 h.
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Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography.
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Yield : 85% (white crystalline solid).
Side Reactions :
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Over-alkylation at the amine site is mitigated by maintaining a 1:1 molar ratio of amine to chloroacetamide.
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Competitive elimination is suppressed using polar aprotic solvents (DMF > DMSO > THF).
Schotten-Baumann Acylation
For lab-scale synthesis, the Schotten-Baumann method offers rapid acetamide formation.
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Dissolve Intermediate A (1.0 eq) in 10% NaOH(aq).
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Add 2-chloroacetyl chloride (1.05 eq) dropwise at 0°C.
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Stir for 2 h, acidify with HCl, and extract product.
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Yield : 73% (requires recrystallization from ethanol/water).
Stereochemical Control and Resolution
The (1R,4R)-configuration is critical for biological activity. Two approaches ensure stereochemical fidelity:
Chiral Pool Synthesis
Starting from enantiomerically pure trans-1,2-diaminocyclohexane derivatives:
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Substrate : (1R,2R)-1,2-Diaminocyclohexane.
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Selective Protection : Benzyl-isopropyl group introduced via Mitsunobu reaction (DIAD, PPh₃).
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Deprotection-Acylation Sequence : Hydrogenolysis of benzyl groups followed by acetamide installation.
Kinetic Resolution Using Enzymes
Lipase-mediated acetylation selectively modifies one enantiomer:
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Enzyme : Candida antarctica Lipase B (CAL-B).
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Conditions : Vinyl acetate as acyl donor, tert-butyl methyl ether solvent.
Analytical Characterization and Validation
Spectroscopic Data
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δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (d, J = 6.8 Hz, 1H, NH), 3.81 (q, 1H, CH-N), 2.95–2.88 (m, 2H, CH₂NH₂), 1.45 (s, 9H, C(CH₃)₃).
FTIR (KBr) :
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3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (N-H bend).
Chromatographic Purity
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Column: C18 (4.6 × 250 mm, 5 μm).
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Mobile Phase: Acetonitrile/0.1% TFA (70:30).
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Retention Time: 12.4 min (purity >99.5%).
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
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After hydrogenation, catalyst is recovered via filtration, washed with THF, and reactivated by H₂ treatment.
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Cycle Efficiency : 10 cycles with <5% yield drop.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide, and how can reaction efficiency be monitored?
The synthesis typically involves multi-step organic reactions, such as coupling of cyclohexylamine derivatives with benzyl-isopropyl amine precursors followed by acetylation. A common approach utilizes coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses . Reaction progress can be tracked using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as a mobile phase, and purity validated via melting point analysis and NMR spectroscopy .
Q. Which analytical techniques are critical for structural validation of this compound?
Key methods include:
- 1H/13C NMR spectroscopy to confirm proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for exact mass determination.
- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
- Single-crystal X-ray diffraction for 3D molecular conformation .
Cross-validation using multiple techniques is essential to resolve discrepancies, such as ambiguous NMR signals caused by conformational flexibility .
Q. How can researchers optimize reaction conditions to minimize by-products?
Employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., temperature, solvent, stoichiometry) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Post-reaction purification via sodium bicarbonate washes and anhydrous sodium sulfate drying can isolate the target compound from unreacted precursors .
Advanced Research Questions
Q. How do computational methods enhance the design of novel derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and regioselectivity. Tools like ICReDD integrate computational reaction path searches with experimental data to prioritize synthetic routes, reducing trial-and-error approaches . Molecular docking simulations further aid in hypothesizing biological activity by modeling interactions with target receptors .
Q. What strategies address contradictory data between spectroscopic and chromatographic analyses?
- Multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
- LC-MS/MS to correlate chromatographic retention times with mass fragments.
- Dynamic light scattering (DLS) or HPLC-PDA to detect trace impurities or aggregates .
Documentation of solvent effects (e.g., DMSO-d6 vs. CDCl3) and temperature-dependent NMR experiments can clarify conformational dynamics .
Q. How can researchers leverage heterogeneous catalysis to improve scalability?
Explore immobilized catalysts (e.g., polymer-supported reagents) or membrane technologies (e.g., nanofiltration) for continuous-flow synthesis. These methods enhance reaction efficiency, reduce waste, and simplify purification, aligning with green chemistry principles . Kinetic studies under varying flow rates and pressures can identify rate-limiting steps .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation products.
- LC-UV/HRMS to monitor stability in simulated biological matrices (e.g., phosphate buffer at pH 7.4).
- Differential scanning calorimetry (DSC) to assess thermal stability .
Data Interpretation and Optimization
Q. How should researchers reconcile discrepancies between theoretical and experimental yields?
- Mass balance analysis to account for unreacted starting materials or volatile by-products.
- Isotopic labeling (e.g., 13C tracing) to track reaction pathways and intermediate formation.
- Reaxys/PubChem databases to cross-reference analogous reactions and identify systemic errors .
Q. What statistical approaches are recommended for high-throughput screening (HTS) of analogs?
- Principal Component Analysis (PCA) to reduce dimensionality in spectral or bioactivity datasets.
- Machine learning models (e.g., random forests) trained on structural descriptors (e.g., SMILES, molecular weight) to predict synthetic feasibility or toxicity .
Ethical and Safety Considerations
Q. What safety protocols are critical during synthesis and handling?
- Hazard assessments for reagents (e.g., TBTU is irritant; use PPE and fume hoods).
- Waste segregation for halogenated solvents and heavy metal catalysts.
- In vitro compliance : Adhere to guidelines for non-FDA-approved compounds, restricting use to controlled laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
